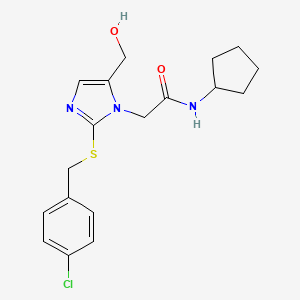

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide

Description

This compound features a 1H-imidazole core substituted at position 5 with a hydroxymethyl group (-CH2OH), at position 2 with a (4-chlorobenzyl)thio moiety (-S-CH2-C6H4Cl), and at position 1 with an N-cyclopentylacetamide group (-CH2CONHC5H9). Its molecular formula is C18H25ClN3O2S, with a molecular weight of 382.52 g/mol. The hydroxymethyl group enhances hydrophilicity, while the cyclopentyl and 4-chlorobenzyl groups contribute to lipophilicity and steric bulk. This balance may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-14-7-5-13(6-8-14)12-25-18-20-9-16(11-23)22(18)10-17(24)21-15-3-1-2-4-15/h5-9,15,23H,1-4,10-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAKYMCCMKNIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by an imidazole ring, hydroxymethyl group, and chlorobenzyl thioether, suggests significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide

- Molecular Formula : C₁₈H₂₂ClN₃O₂S

- Molecular Weight : 379.9 g/mol

- CAS Number : 921886-04-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to bind to various enzymes and receptors, which can lead to modulation of biochemical pathways. The exact molecular targets remain under investigation; however, initial studies suggest potential interactions with:

- Enzymes : Possible inhibition or activation of key metabolic enzymes.

- Receptors : Binding affinity to certain G-protein coupled receptors (GPCRs).

Antimicrobial Properties

Research indicates that compounds similar to 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown cytotoxic effects on cancer cell lines, indicating possible utility in cancer therapy.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of compounds related to the imidazole structure. The study highlighted that derivatives of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential as a therapeutic agent in treating resistant infections .

Investigation into Anticancer Properties

Another research article focused on the anticancer properties of imidazole derivatives, including our compound of interest. The study demonstrated that these compounds induced apoptosis in cancer cells through mitochondrial pathways and significantly reduced tumor growth in xenograft models .

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

- Benzyl substituent position (ortho vs. para chlorine).

- N-substituent in the acetamide group (cyclopentyl vs. ethyl or aromatic groups).

- Thioether vs. thiol groups and additional heterocycles.

Comparative Analysis Table

Substituent Effects on Properties

Ortho-Cl (CAS 923195-12-4): Reduced resonance effects; steric hindrance may limit binding to flat active sites .

N-Substituent in Acetamide: Cyclopentyl (target): Increases lipophilicity and steric bulk, possibly improving membrane permeability but reducing solubility. Ethyl (CAS 923195-12-4): Lower molecular weight and higher solubility due to smaller aliphatic group.

Thioether vs. Thiol Groups :

- Thioether (target): More stable than thiols (e.g., CAS 1105190-15-5), reducing oxidation risk but requiring specific synthetic conditions .

Hydroxymethyl Group :

- Common across analogs; enhances hydrophilicity and hydrogen-bonding capacity, likely improving water solubility .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopentylacetamide, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole core via condensation of substituted benzaldehydes with thiourea derivatives under acidic or basic conditions (e.g., acetic acid or NaHCO₃) .

- Step 2: Thioether linkage formation between the imidazole and 4-chlorobenzyl thiol using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF .

- Step 3: Acetamide functionalization via nucleophilic substitution with cyclopentylamine in the presence of K₂CO₃ as a base .

Optimization Tips: - Use inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

- Monitor reaction progress via TLC (silica gel, hexane/EtOAC 3:1) and purify via column chromatography (SiO₂, gradient elution).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

Q. What preliminary bioassays are recommended to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Screening: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination via broth microdilution .

- Anticancer Activity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

- Enzyme Inhibition: Test COX-1/2 inhibition using fluorometric assays, referencing indomethacin as a control .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., elemental analysis vs. calculated values) be resolved?

Methodological Answer:

- Elemental Analysis Discrepancies: Recalculate stoichiometry using high-purity solvents and ensure complete drying of samples. Cross-validate with X-ray crystallography for absolute structure confirmation .

- Unexpected NMR Splitting: Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the imidazole and cyclopentyl regions .

- Mass Spec Anomalies: Use isotopic labeling (e.g., deuterated intermediates) to trace fragmentation pathways .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability: Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, analyzing degradation products via HPLC-MS .

- Light/Thermal Stability: Store lyophilized samples in amber vials at –20°C. Use DSC/TGA to determine decomposition temperatures and excipient compatibility .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., hydroxymethyl oxidation) and guide prodrug design .

Q. How can molecular docking and dynamics simulations predict target binding modes?

Methodological Answer:

Q. What experimental approaches resolve contradictory bioactivity data across cell lines or assays?

Methodological Answer:

- Dose-Response Reproducibility: Test multiple cell lines (≥3) with independent replicates. Use Bliss independence or Chou-Talalay synergy models for combination studies .

- Off-Target Profiling: Employ kinome-wide screens (e.g., KinomeScan) to identify unintended targets .

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to validate target involvement in observed activity .

Q. How can regioselectivity challenges in imidazole functionalization be addressed during synthesis?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on hydroxymethyl) to steer thioether formation .

- Metal Catalysis: Use Pd-mediated C–S coupling (e.g., Pd(OAc)₂/Xantphos) for selective 2-position substitution .

- Computational Guidance: Calculate Fukui indices (DFT, Gaussian 09) to predict reactive sites on the imidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.